molecular formula C17H26N2O B1235996 Sauroxine

Sauroxine

Cat. No.: B1235996
M. Wt: 274.4 g/mol
InChI Key: HXJHQEWSHQXRPH-ZOPJHEKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one

InChI

InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13+,17-/m1/s1

InChI Key

HXJHQEWSHQXRPH-ZOPJHEKZSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@H]2CCCN4C

Canonical SMILES

CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sauroxine
Reactant of Route 2
Sauroxine
Reactant of Route 3
Sauroxine
Reactant of Route 4
Sauroxine
Reactant of Route 5
Sauroxine
Reactant of Route 6
Sauroxine

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